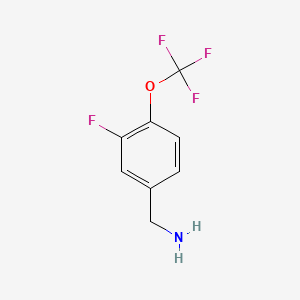

3-Fluoro-4-(trifluoromethoxy)benzylamine

Description

3-Fluoro-4-(trifluoromethoxy)benzylamine (CAS: 886499-13-4) is a fluorinated benzylamine derivative with the molecular formula C₈H₇F₄NO and a molecular weight of 209.14 g/mol . It features a benzylamine backbone substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound is typically synthesized via nucleophilic substitution reactions, as exemplified by the treatment of 3-chloro-4-(trifluoromethoxy)benzyl bromide with methylamine . It is commercially available with a purity of ≥97% and is primarily utilized as a key intermediate in pharmaceutical and agrochemical research due to the electron-withdrawing and lipophilic properties imparted by its substituents .

Propriétés

IUPAC Name |

[3-fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOOHKPOMOOAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590637 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-13-4 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886499-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethoxy)benzylamine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethoxy)benzaldehyde.

Reduction: The benzaldehyde is reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted benzylamine derivatives.

Applications De Recherche Scientifique

Chemistry

3-Fluoro-4-(trifluoromethoxy)benzylamine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Biology

The compound is being investigated for its potential as a bioactive compound in drug discovery. The presence of fluorinated groups can enhance the bioavailability and stability of drug candidates, making them more effective in therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It acts as an intermediate in the synthesis of pharmaceuticals, including compounds that may target specific diseases or conditions.

Industry

The compound is utilized in the development of advanced materials with specific chemical properties. Its unique characteristics make it suitable for applications in coatings, polymers, and other industrial products.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- A recent study demonstrated its use in synthesizing difluoro(trifluoromethoxy)methyl benzyl amine derivatives. These derivatives showed promise in generating bioactive molecules, indicating the compound's versatility in medicinal chemistry .

- Another research highlighted its role in radical trifluoromethoxylation reactions, which are essential for accessing novel compounds with potential pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(trifluoromethoxy)benzylamine involves its interaction with various molecular targets. The presence of fluoro and trifluoromethoxy groups enhances its ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Comparisons

The structural analogs of 3-Fluoro-4-(trifluoromethoxy)benzylamine vary in substituent positions and functional groups, leading to distinct electronic and steric effects. Key comparisons include:

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group is more polar and bulkier than -CF₃, reducing basicity of the amine (-NH₂) due to stronger electron-withdrawing effects. This impacts reactivity in coupling reactions .

- Positional Isomerism: For example, this compound (para-OCF₃) exhibits greater steric accessibility compared to 4-Fluoro-2-(trifluoromethoxy)benzylamine (ortho-OCF₃), which may hinder nucleophilic attacks .

Physicochemical Properties

- Solubility: Compounds with -OCF₃ (e.g., 886499-13-4) show higher solubility in polar aprotic solvents (e.g., DMF) compared to -CF₃ analogs (e.g., 235106-09-9), which are more lipophilic .

- Stability: The trifluoromethoxy group enhances oxidative stability relative to non-fluorinated analogs, making it suitable for high-temperature reactions .

Market and Production Trends

Global production of this compound is projected to grow at a CAGR of 5.2% (2020–2025), driven by demand in drug discovery. In contrast, 3-Fluoro-4-(trifluoromethyl)benzylamine faces slower growth (3.8% CAGR) due to regulatory constraints on agrochemicals .

Activité Biologique

3-Fluoro-4-(trifluoromethoxy)benzylamine is an organic compound with the molecular formula CHFNO. It features both fluoro and trifluoromethoxy groups on its benzene ring, which significantly influence its biological activity. This compound has garnered attention in medicinal chemistry and drug discovery due to its potential therapeutic properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Weight : 201.14 g/mol

- CAS Number : 886499-13-4

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for pharmacological applications.

The mechanism of action for this compound involves interactions with various molecular targets, particularly enzymes and receptors. The electronegative nature of the fluorine atoms contributes to its ability to form strong interactions with biological molecules, potentially modulating enzyme activity and receptor binding. This can lead to alterations in biochemical pathways relevant to disease processes .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth. The fluoro and trifluoromethoxy substituents may enhance the antimicrobial efficacy by increasing membrane permeability or interfering with metabolic pathways .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. The introduction of fluorinated groups is known to improve the potency of anticancer agents by enhancing their interaction with target proteins involved in tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activity of fluorinated compounds, including this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of benzylamine, including those with trifluoromethoxy substitutions, showed promising results against various bacterial strains. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 150 nM against Staphylococcus aureus, indicating potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : Research into the SAR of fluorinated benzylamines has revealed that the positioning of fluorine atoms significantly affects biological activity. Compounds with trifluoromethoxy groups showed enhanced potency compared to their non-fluorinated counterparts, particularly in inhibiting serotonin uptake and other enzymatic activities .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Fluoro and trifluoromethoxy groups | Antimicrobial, anticancer potential |

| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl group only | Moderate antimicrobial activity |

| 3-Fluoro-5-(trifluoromethyl)benzylamine | Different substitution pattern | Varies; potential for similar activities |

Q & A

Q. Table 1: Synthesis Conditions from Literature

| Method | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Phosphazene-diamine coupling | THF, Et₃N, 3 days | 71% | Column chromatography | |

| Halogen exchange | Cu-mediated fluorination | ~65% | Distillation |

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, aromatic protons appear as multiplets in δ 7.65–6.72 ppm, and CF₃/OCF₃ groups show characteristic signals in ¹³C NMR (δ 120–151 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular ion peaks (e.g., m/z 458 [M⁺] for derivatives) and fragmentation patterns .

Basic: What safety precautions are required when handling this compound?

Answer:

- Hazard Classification : Skin/eye irritant (Category 2), respiratory sensitizer (STOT SE 3) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in a cool, dry place under inert atmosphere (N₂/Ar) .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and adjust reaction time .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance fluorination efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced: What is the role of this compound in medicinal chemistry?

Answer:

- TRPM8 Antagonist Development : It serves as a key intermediate in AMG 333, a clinical candidate for migraine treatment. The fluorinated benzylamine moiety enhances target binding affinity and metabolic stability .

- Structure-Activity Relationship (SAR) : Modifications at the 3-fluoro and 4-(trifluoromethoxy) positions optimize pharmacokinetic properties (e.g., logP, half-life) .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

- Variable Analysis : Compare solvent polarity (THF vs. DMF), temperature (room temp. vs. reflux), and catalyst loading across studies .

- Reproducibility : Replicate procedures with strict anhydrous conditions and inert gas purging to minimize side reactions .

Advanced: What strategies stabilize this compound under varying conditions?

Answer:

- pH Control : Store in neutral buffers to prevent amine group protonation/degradation.

- Light Sensitivity : Use amber glassware to avoid photolytic cleavage of the trifluoromethoxy group .

- Thermal Stability : Avoid temperatures >100°C; DSC/TGA studies show decomposition above 150°C .

Advanced: How to design a scalable synthesis process?

Answer:

- Process Intensification : Use continuous flow reactors for fluorination steps to enhance mixing and heat transfer .

- Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Waste Management : Recover Et₃N via distillation and recycle in subsequent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.